![molecular formula C23H19Cl2N5O2 B2845078 1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899966-87-1](/img/structure/B2845078.png)
1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H19Cl2N5O2 and its molecular weight is 468.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research into pyrazolopyrimidine derivatives has identified their potential as anticancer and anti-inflammatory agents. For instance, a study on novel pyrazolopyrimidines derivatives revealed their significant cytotoxic activities against certain cancer cell lines, such as HCT-116 and MCF-7, as well as their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). These findings suggest that structurally similar compounds, including the one , could be explored for their anticancer and anti-inflammatory properties.
Antimicrobial Activity
Another study focused on pyrazole derivatives, including pyrazolo[4,3-d]pyrimidine derivatives, which showed promising results as potential antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug, along with significant antimicrobial activity (Hafez et al., 2016). This suggests the potential of the compound for antimicrobial and anticancer research applications.
Enzyme Inhibition for Viral Infections
Compounds with pyrazolopyrimidine structures have also been evaluated for their ability to inhibit viral enzymes. For example, derivatives were synthesized and tested against SARS-CoV 3C-like protease, showing active inhibition (Mohamed et al., 2015). This indicates that similar compounds could be relevant in the development of antiviral drugs, particularly against viruses with proteases as drug targets.
Heterocyclic Chemistry and Drug Synthesis
The synthesis and evaluation of pyrazolopyrimidine derivatives in heterocyclic chemistry have led to the discovery of compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds serve as valuable building blocks for developing new therapeutic agents (Riyadh, 2011). The detailed synthesis routes and biological evaluations provide a foundation for further exploration of similar compounds for drug discovery and development.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N5O2/c24-16-8-6-15(7-9-16)23(10-1-2-11-23)22(32)28-29-14-26-20-19(21(29)31)13-27-30(20)18-5-3-4-17(25)12-18/h3-9,12-14H,1-2,10-11H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEFQOHCZXTZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide |
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